Periciazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Schizophrenia:

Periciazine has been investigated as a potential treatment for schizophrenia. Some studies suggest it may be effective in reducing positive symptoms like hallucinations and delusions []. However, these studies are limited and more research is needed to determine its efficacy and safety compared to newer antipsychotics.

Addiction Treatment:

Limited research suggests Periciazine might be helpful in managing withdrawal symptoms associated with opioids and other substances []. However, the findings are inconclusive, and further investigation is necessary to establish its role in addiction treatment.

Other Potential Uses:

There have been some preliminary studies exploring Periciazine for conditions like anxiety, depression, and epilepsy. However, the evidence for these applications is scarce and requires further investigation [, ].

Important Considerations:

- Periciazine's mechanism of action is not fully understood.

- It can cause side effects like drowsiness, movement disorders, and metabolic issues.

- More research is needed to determine its long-term safety and efficacy.

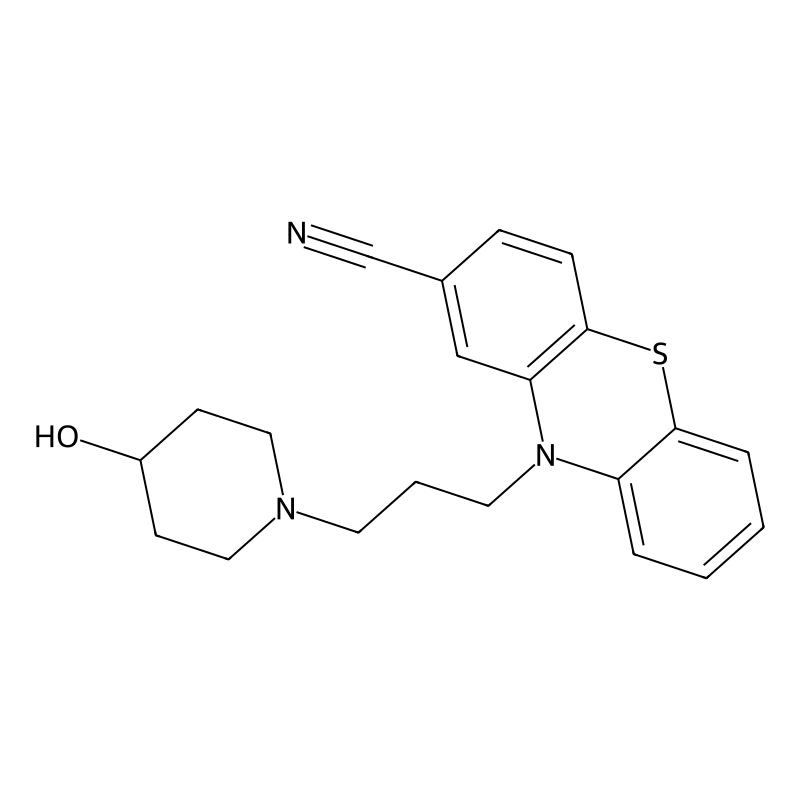

Periciazine, also known as propericiazine or pericyazine, is a medication belonging to the phenothiazine class of typical antipsychotics. Its chemical formula is C21H23N3OS, with a molar mass of approximately 365.50 g/mol. This compound is primarily utilized for managing severe anxiety, tension, and psychotic disorders such as schizophrenia. Periciazine exhibits sedative properties and has weak antipsychotic effects, making it effective in reducing pathologic arousal and affective tension in certain patients .

The exact mechanism of action of Periciazine is not fully understood []. It is believed to work by blocking dopamine receptors in the brain, which is a common mechanism for antipsychotic medications []. However, unlike some other antipsychotics, Periciazine also has sedative effects due to its interaction with other neurotransmitter systems [].

The synthesis of periciazine involves several steps:

- Preparation of Intermediates: The initial step includes creating a dianion from sodium glutarimide.

- Alkylation Reaction: The dianion reacts with electrophiles such as alkyl groups to form key intermediates.

- Final Alkylation: The final step involves alkylating 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol to yield periciazine .

This multi-step synthesis reflects the complexity involved in producing this compound.

Periciazine is primarily used in clinical settings for:

- Management of Psychotic Disorders: It is indicated for the treatment of schizophrenia and other psychotic disorders.

- Short-term Treatment of Severe Anxiety: It alleviates anxiety and tension in patients.

- Adjunctive Therapy: It can be used alongside other medications for enhanced therapeutic effects .

Periciazine has been studied for its interactions with various substances:

- CNS Depressants: Co-administration with alcohol or other sedatives can enhance central nervous system depression, leading to increased risks of respiratory depression and impaired vigilance .

- Cytochrome P450 Interactions: It acts as a moderate inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme .

- Adverse Effects: Notable adverse effects include mild leukopenia and agranulocytosis, particularly during the initial months of treatment .

Periciazine shares structural and functional similarities with several other compounds in the phenothiazine class. Here are some comparable compounds:

| Compound Name | Unique Features | Comparison with Periciazine |

|---|---|---|

| Chlorpromazine | First antipsychotic developed; strong sedative | More potent antipsychotic effects |

| Fluphenazine | Long-acting formulation; less sedative | Higher risk of extrapyramidal side effects |

| Thioridazine | Known for causing cardiac issues | Similar sedative properties but different side effect profile |

| Trifluoperazine | Potent antipsychotic; less sedation | More effective for severe psychosis |

Periciazine's uniqueness lies in its balanced sedative properties coupled with a relatively lower incidence of extrapyramidal side effects compared to some other typical antipsychotics . Its specific mechanism involving both dopamine and adrenergic antagonism distinguishes it within the phenothiazine class.

Periciazine, a phenothiazine derivative, belongs to the piperidine subclass of typical antipsychotics. Its chemical structure consists of a phenothiazine core substituted with a 3-(4-hydroxypiperidinyl)propyl group at the nitrogen atom and a carbonitrile group at position 2. Synthesized in the mid-20th century as part of research into phenothiazine analogs, Periciazine emerged as a sedative antipsychotic with distinct pharmacological properties compared to earlier derivatives like chlorpromazine.

Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃OS |

| Molecular Weight | 365.492 |

| SMILES Notation | OC1CCN(CCCN2C3=CC=CC=C3SC4=CC=C(C=C24)C#N)CC1 |

| InChI Key | LUALIOATIOESLM-UHFFFAOYSA-N |

| CAS Registry Number | 2622-26-6 |

The compound’s pharmacological profile includes antagonism of dopamine D₁ and D₂ receptors, alpha-2 adrenergic receptors, and serotonin 5-HT₂ receptors, alongside anticholinergic and antihistaminic effects.

Nomenclature Evolution and International Naming Conventions

Periciazine has undergone multiple nomenclatural revisions since its synthesis. Its systematic naming reflects its structural components: 10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile. Below is a summary of its approved and historical names:

| Type | Name | Source |

|---|---|---|

| INN | Periciazine | |

| BAN | Pericyazine | |

| Synonyms | Propericiazine, RP-8909, SKF-20716 | |

| Trade Names | Neuleptil (Canada, Italy, Russia), Neulactil (UK, Australia) |

The compound’s naming conventions adhere to international standards, with the International Nonproprietary Name (INN) serving as the primary identifier in clinical and regulatory contexts.

Historical Development of Phenothiazine Derivatives

The discovery of Periciazine is rooted in the broader evolution of phenothiazine-based antipsychotics, which revolutionized psychiatry in the mid-20th century.

Early Phenothiazine Derivatives

- Methylene Blue (1876): The first phenothiazine derivative, synthesized by Heinrich Caro and later used as an antimalarial.

- Promethazine (1940s): A sedative antihistamine developed by Rhône-Poulenc, which laid the groundwork for subsequent antipsychotic research.

- Chlorpromazine (1951): The first antipsychotic, synthesized by Paul Charpentier and Simone Courvoisier, which demonstrated dopamine receptor antagonism and transformed schizophrenia treatment.

Emergence of Periciazine

Periciazine was synthesized in the 1960s as part of efforts to optimize the pharmacological profile of phenothiazines. Unlike chlorpromazine, which caused significant extrapyramidal side effects (EPS), Periciazine was designed to balance sedative and antipsychotic properties while reducing motor-related adverse effects. Its development reflected the trend toward creating phenothiazine derivatives with selective receptor antagonism, particularly targeting serotonin and noradrenergic pathways.

Comparative Pharmacological Profile

| Parameter | Chlorpromazine | Periciazine |

|---|---|---|

| Primary Receptor | D₂ dopamine receptor antagonist | D₁ and D₂ dopamine antagonists |

| Adrenergic Activity | Strong alpha-1 blockade | Moderate alpha-2 antagonism |

| Sedative Effects | Moderate | High |

| Anticholinergic Effects | High | Moderate |

| Antiemetic Effects | Moderate | Strong |

Periciazine’s structural modifications—such as the cyano group at position 2 and the hydroxypiperidine side chain—enhanced its metabolic stability and receptor selectivity compared to earlier phenothiazines.

Receptor Binding Profile

Dopamine Receptor Interactions (D1 and D2)

Periciazine demonstrates significant affinity for dopamine receptor subtypes, with particularly notable binding characteristics at D1 and D2 receptors [1] [2] [3] [4]. Among clinically used neuroleptics, periciazine exhibits the highest affinity for dopamine D1 receptors, with a binding constant (Ki) of 10 nanomolar [1]. This exceptionally high D1 receptor affinity distinguishes periciazine from other phenothiazine derivatives and represents a unique pharmacological feature among antipsychotic agents.

For dopamine D2 receptors, periciazine functions as a high-affinity antagonist [2] [3] [4]. The drug's interaction with D2 receptors follows the classical mechanism of typical antipsychotics, where receptor blockade in the mesolimbic pathway contributes to the therapeutic management of positive psychotic symptoms [5]. The D2 receptor antagonism by periciazine involves disruption of G-protein coupling, specifically affecting the Gαi/o protein-mediated signaling cascade that normally reduces cyclic adenosine monophosphate (cAMP) levels [5].

The molecular mechanism underlying periciazine's dopamine receptor interactions involves binding to the orthosteric site within the transmembrane domain of these G-protein coupled receptors [5]. Upon binding, periciazine stabilizes an inactive receptor conformation, preventing the conformational changes necessary for G-protein activation and subsequent intracellular signaling [6].

Adrenergic Receptor Binding (α1 and α2)

Periciazine exhibits moderate affinity for both α1 and α2 adrenergic receptor subtypes [7] [8] [9]. This adrenergic receptor antagonism contributes significantly to the drug's clinical profile, particularly regarding cardiovascular effects and central nervous system activity patterns. The α1-adrenergic receptor blockade results in vasodilation and potential hypotensive effects, which may manifest as orthostatic hypotension, particularly in elderly patients [9].

The α2-adrenergic receptor interaction represents a crucial component of periciazine's central adrenergic blockade mechanism [9]. α2-Adrenergic receptors function as autoreceptors in noradrenergic neurons, normally providing negative feedback regulation of norepinephrine release [10]. Periciazine's antagonism at these receptors can theoretically increase norepinephrine availability in synaptic clefts, though the overall clinical effect depends on the balance between presynaptic and postsynaptic receptor blockade.

The adrenergic receptor binding profile contributes to periciazine's characteristic that it induces greater noradrenergic than dopaminergic blockade [2]. This pharmacological distinction influences the drug's therapeutic application and side effect profile, differentiating it from other phenothiazine antipsychotics that may exhibit different receptor selectivity patterns.

Other Receptor Systems (Androgen Receptor Binding)

Research has identified periciazine as a weak antagonist at the androgen receptor (AR), with a binding affinity of approximately 3.0 micromolar [11] [12]. This discovery emerged from computational drug repurposing studies investigating nonsteroidal compounds with antiandrogen activity among marketed oral drugs [11]. The phenothiazine derivatives acetophenazine, fluphenazine, and periciazine were identified as weak AR antagonists through both computational docking analysis and in vitro binding assays [11].

The androgen receptor binding occurs through interaction with the ligand-binding domain, where periciazine competes with natural androgens such as dihydrotestosterone [11]. While the binding affinity is relatively weak compared to established antiandrogen medications, this interaction may contribute to the endocrine side effects occasionally observed with periciazine therapy, including potential effects on reproductive hormone regulation [11].

The clinical significance of androgen receptor binding by periciazine remains under investigation, but it represents an important example of the polypharmacological nature of psychotropic medications [11]. This finding also correlates with observed endocrine side effects in clinical practice, providing a molecular basis for some of the hormonal disturbances associated with phenothiazine antipsychotic therapy.

Signal Transduction and Molecular Mechanisms

Central Adrenergic Blockade Mechanisms

Periciazine's central adrenergic blockade represents a fundamental mechanism underlying many of its pharmacological effects [9]. The drug acts principally in subcortical brain areas, producing what has been characterized as a central adrenergic blockade that differs from the peripheral effects of standard adrenergic antagonists [9]. This central mechanism involves antagonism of both α1 and α2 adrenergic receptors within the central nervous system, leading to complex alterations in noradrenergic neurotransmission.

The molecular basis of central adrenergic blockade involves interference with the normal G-protein coupled receptor signaling cascade initiated by norepinephrine [6]. α1-Adrenergic receptors typically couple to Gαq/11 proteins, activating phospholipase C and generating the second messengers diacylglycerol and inositol 1,4,5-trisphosphate [6]. Periciazine's antagonism at these receptors prevents this signaling cascade, reducing intracellular calcium mobilization and protein kinase C activation.

For α2-adrenergic receptors, which couple to Gαi/o proteins and typically inhibit adenylyl cyclase activity, periciazine's blockade can lead to disinhibition of cAMP production [6]. This complex interplay between different adrenergic receptor subtypes and their associated signaling pathways contributes to the multifaceted pharmacological profile of periciazine, including its sedative properties and cardiovascular effects.

Cellular Response Pathways

Recent research has revealed that periciazine influences cellular signaling pathways beyond classical neurotransmitter receptor interactions [13]. Studies using perphenazine (a related phenothiazine) have demonstrated activation of protein phosphatase 2A (PP2A), leading to dephosphorylation of key signaling proteins including Akt and ERK1/2 [13]. While this research focused on perphenazine, the structural similarity and shared phenothiazine pharmacology suggest similar mechanisms may apply to periciazine.

The PP2A activation pathway represents a novel mechanism through which phenothiazine compounds may exert cellular effects beyond their established neurotransmitter receptor interactions [13]. PP2A is a critical serine/threonine phosphatase that regulates numerous cellular processes, including cell cycle progression, apoptosis, and metabolic signaling [13]. Activation of PP2A by phenothiazines leads to dephosphorylation and inactivation of Akt, a key survival kinase in the PI3K/Akt signaling pathway.

The Akt dephosphorylation mechanism involves direct PP2A-mediated removal of phosphate groups from critical residues, including threonine 308 and serine 473, which are essential for Akt kinase activity [13]. This dephosphorylation can have profound effects on cellular metabolism, survival, and proliferation, potentially contributing to both therapeutic effects and side effects of periciazine therapy.

Additional cellular pathways affected by periciazine include alterations in cAMP-dependent protein kinase A (PKA) signaling, which occurs downstream of dopamine and adrenergic receptor blockade [5]. The disruption of normal cAMP homeostasis can affect gene expression through cAMP response element-binding protein (CREB) modulation and influence neuronal excitability through effects on ion channel phosphorylation [5].

Comparative Receptor Pharmacology

Noradrenergic versus Dopaminergic Activity Profiles

Periciazine exhibits a distinctive pharmacological profile characterized by greater noradrenergic than dopaminergic blockade [2]. This receptor selectivity pattern differentiates periciazine from many other antipsychotic medications and contributes to its unique clinical characteristics. While most typical antipsychotics are classified primarily by their dopamine D2 receptor antagonism, periciazine's profile suggests a more complex mechanism of action involving significant noradrenergic components.

The comparative analysis of noradrenergic versus dopaminergic activity reveals that periciazine produces more pronounced effects on norepinephrine-mediated neurotransmission than on dopaminergic pathways [2] [10]. This characteristic may explain the drug's particular efficacy in managing certain psychiatric symptoms, especially those related to arousal, agitation, and anxiety, which are more closely associated with noradrenergic dysfunction [10].

Compared to chlorpromazine, periciazine demonstrates more potent antiemetic, antiserotonin, and anticholinergic activity [2]. This enhanced potency across multiple neurotransmitter systems reflects a broader pharmacological spectrum that extends beyond the dopamine-focused mechanism traditionally associated with antipsychotic efficacy. The greater noradrenergic activity may contribute to periciazine's pronounced sedative effects and its utility in managing behavioral symptoms associated with psychotic disorders.

Anticholinergic and Antihistaminic Properties

Periciazine exhibits strong anticholinergic activity, which distinguishes it from many other antipsychotic medications [14] [15] [16]. This anticholinergic profile involves antagonism at muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes that are most relevant to central nervous system function [15]. The anticholinergic effects contribute to both therapeutic benefits and adverse effects, including potential cognitive impairment, dry mouth, constipation, and urinary retention.

The classification of periciazine as having "marked antimuscarinic effects" places it among the more anticholinergic antipsychotic medications [14]. This characteristic has important clinical implications, particularly for elderly patients who may be more susceptible to anticholinergic toxicity [17]. The strong anticholinergic profile may help reduce extrapyramidal side effects by restoring the balance between dopaminergic and cholinergic activity in the basal ganglia [16].

Regarding antihistaminic properties, periciazine demonstrates H1 histamine receptor antagonism similar to other phenothiazine compounds [14] [16]. This antihistaminic activity contributes significantly to the drug's sedative effects and may provide therapeutic benefits in patients with concurrent anxiety or sleep disturbances. The H1 receptor blockade also carries the potential for adverse effects including weight gain, sedation, and cognitive impairment.

The combination of anticholinergic and antihistaminic properties creates a complex pharmacological profile that must be considered in clinical decision-making [16]. Compared to newer atypical antipsychotics that generally have lower anticholinergic and antihistaminic activity, periciazine's profile represents an older generation approach with both advantages and disadvantages depending on the specific clinical context and patient population being treated.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.52 (LogP)

3.52

Appearance

Melting Point

116 - 117 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AC - Phenothiazines with piperidine structure

N05AC01 - Periciazine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

[The efficacy and tolerability of pericyazine in the treatment of patients with schizotypal disorder, organic personality disorders and pathocharacterological changes within personality disorders]

D S DanilovPMID: 29171491 DOI: 10.17116/jnevro201711710165-71

Abstract

To assess the efficacy and tolerability of pericyazine in the treatment of patients with mental disorders manifesting with psychopathic-like symptoms and correction of pathocharacterological disorders in patients with personality disorders during the short-term admission to the hospital or the long-term outpatient treatment.Sixty-three patients with schizotypal personality disorder and organic personality disorder with psychopathic-like symptoms and pathocharacterological changes within the diagnosis of dissocial personality disorder and borderline personality disorder were examined. Patients received pericyazine during the short-term admission to the hospital (6 weeks) or the long-term outpatient treatment (6 month). Efficacy, tolerability and compliance were assessed in the study.

Treatment with pricyazine was effective in all patients. The improvement was seen in patients with organic personality disorders and patients with personality disorders (psychopathy). The maximal effect was observed in inpatients and this effect remained during outpatient treatment. The improvement of mental state of patients with schizotypal personality disorder achieved during inpatient treatment with pericyazine continued during the long-term outpatient treatment. Side-effects were restricted to extrapyramidal symptoms, the frequency of metabolic syndrome was low. During outpatient treatment, the compliance was higher if the patient was managed by the same psychiatrist during inpatient- and outpatient treatment.

A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers

Hua Lin Cai, Yang Deng, Ping Fei Fang, SiSi Cao, Zhen Yan Hou, Yan Qin Wu, Xue Jiao Chen, Miao Yan, BiKui ZhangPMID: 28012307 DOI: 10.1016/j.jpba.2016.12.007

Abstract

A robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of pericyazine in human plasma. The plasma sample was alkalized with sodium hydroxide solution and handled by liquid-liquid extraction with ethyl acetate after adding perphenazine as an internal standard (IS). The analytes were separated on an Ultimate™ AQ-C18 analytical column at 40°C, with a gradient elution consisting of A (aqueous phase: 5mM ammonium acetate buffer solution containing 0.1% formic acid) and B (organic phase: acetonitrile) at a flow rate of 0.350mL/min. The detection was conducted on an API 4000 tandem mass spectrometer coupled with electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions, m/z 366.5>142.4 for pericyazine, m/z 382.5>142.4 for its 7-hydroxy and sulphoxide metabolites and m/z 404.3>171.3 for IS were chosen to achieve high selectivity in the simultaneous analyses. The method exhibited great improvement in sensitivity (LLOQ of 0.021ng/mL) and good linearity over the concentration range of 0.021-9.90ng/mL. The intra- and inter-day precision, accuracy, and stability results were within the acceptable limits and no matrix effect was observed. This method was successfully applied in a bioequivalence study to evaluate the pharmacokinetics in 20 healthy male Chinese volunteers. Additional exploratory analyses of 7-hydroxy and sulphoxide metabolites of pericyazine in the same samples suggest that the unchanged drug is predominant in the plasma and suitable for the bioequivalence comparison after a single oral administration of 10mg pericyazine.A pharmacological composition for induction of a reversible torpor-like state and hypothermia in rats

Nadezhda M Zakharova, Yury S Tarahovsky, Irina S Fadeeva, Natalia P Komelina, Maxim O Khrenov, Olga V Glushkova, Dmitry A Prokhorov, Viktor P Kutyshenko, Anatoly L KovtunPMID: 30658098 DOI: 10.1016/j.lfs.2019.01.023

Abstract

To initiate a state of artificial torpor we suggested a pharmacological multi-targeting strategy for simulation of the physiological pattern of natural hibernation including a significant reduction in heart rate, respiratory rate, body temperature and oxygen consumption as well as a decline in brain activity known as torpor.We have developed a composition which initiates a pharmacologically induced torpor-like state (PITS-composition), made up of eight therapeutic agents, inert gas xenon and lipid emulsion served as a drug vehicle.

After a single intravenous injection to rats, PITS-composition causes a rapid decline in heart rate followed by a steady decrease in body temperature from about 38.5 °C to 31.5 °C, at ambient temperature of 22 °C-23 °C. The hypothermic state may continue on average for 16-17 h with the subsequent spontaneous return of heart rate and body temperature to the initial values. In the open field test at torpor the motility, rearing and grooming were suppressed but 4-8 days later they were restored.

Suspended animation states, including natural hibernation or pharmacologically induced synthetic torpor are of special attention of medicine, since it may improve survival rate after cardiac arrest, brain hemorrhage and ischemia, and during long-term space traveling. The suggested here multi-targeting strategy made possible to develop the pharmacological composition able, after a single intravenous injection, to initiate long, stable and reversible hypothermia and torpor at room temperature. After the torpor, animals were able to spontaneously restore both physiological parameters, and behavioral reactions.

Pericyazine for schizophrenia

Hosam E Matar, Muhammad Qutayba Almerie, Samer Makhoul, Jun Xia, Pamela HumphreysPMID: 24825770 DOI: 10.1002/14651858.CD007479.pub2

Abstract

Pericyazine is a 3-cyano-10 (3-4'-hydroxypiperidinopropyl) phenothiazine. It is overall pharmacologically similar with chlorpromazine, though particularly sedating. Dopamine receptor subtype analysis has not been performed for pericyazine, but the drug appears to induce greater noradrenergic than dopaminergic blockade. Compared to chlorpromazine, pericyazine reportedly has more potent antiemetic, antiserotonin, and anticholinergic activity.To evaluate the clinical effects and safety of pericyazine in comparison with placebo, typical and atypical antipsychotic agents and standard care for people with schizophrenia.

We searched the Cochrane Schizophrenia Group Trials Register (February 2013) which is based on regular searches of CINAHL, EMBASE, MEDLINE and PsycINFO. We inspected references of all identified studies for further trials.

All relevant randomised controlled trials focusing on pericyazine for schizophrenia and other types of schizophrenia-like psychoses (schizophreniform and schizoaffective disorders). We excluded quasi-randomised trials.

Data were extracted independently from included papers by at least two review authors. Risk ratios (RR) and 95% confidence intervals (CI) of homogeneous dichotomous data were calculated. We assessed risk of bias for included studies and used GRADE to judge quality of evidence.

We could only include five studies conducted between 1965 and 1980. Most of the included studies did not report details of randomisation, allocation concealment, details of blinding and we could not assess the impact of attrition due to poor reporting.For the primary outcome of Global state - not improved, the confidence interval was compatible with a small benefit and increased risk of not improving with pericyazine compared with typical antipsychotics (2 RCTs, n = 122, RR 1.24 CI 0.93 to 1.66, very low quality of evidence) or atypical antipsychotics (1 RCT, n = 93, RR 0.97 CI 0.67 to 1.42, very low quality of evidence).When compared with typical antipsychotics relapse was only experienced by one person taking pericyazine (1 RCT, n = 80, RR 2.59 CI 0.11 to 61.75, very low quality of evidence).Pericyazine was associated with more extrapyramidal side effects than typical antipsychotics (3 RCTs, n = 163, RR 0.52 CI 0.34 to 0.80, very low quality of evidence) and atypical antipsychotics (1 RCT, n = 93, RR 2.69 CI 1.35 to 5.36, very low quality of evidence).The estimated risk of leaving the study early for specific reasons was imprecise for the comparisons of pericyazine with typical antipsychotics (2 RCTs, n = 71, RR 0.46 CI 0.11 to 1.90, very low quality of evidence), and with atypical antipsychotics (1 RCT, n = 93, RR 0.13 CI 0.01 to 2.42, very low quality of evidence).

On the basis of very low quality evidence we are unable to determine the effects of pericyazine in comparison with typical or atypical antipsychotics for the treatment of schizophrenia. However, there is some evidence that pericyazine may be associated with a higher incidence of extrapyramidal side effects than other antipsychotics, and again this was judged to be very low quality evidence. Large, robust studies are still needed before any firm conclusions can be drawn.

Fifteen-year experience and outcomes of pericardiectomy for constrictive pericarditis

Dimitrios Avgerinos, Yuri Rabitnokov, Berhane Worku, Siyamek Neragi-Miandoab, Leonard N GirardiPMID: 24750218 DOI: 10.1111/jocs.12344

Abstract

Constrictive pericarditis has multiple etiologies and can lead to disabling symptoms and severe heart failure with poor quality of life. Surgical pericardiectomy is the cornerstone of management. All patients undergoing pericardiectomy at our institution were reviewed with the goal of analyzing preoperative and intraoperative factors that may be associated with long-term outcomes.A retrospective review of our cardiac surgery database identified all patients who underwent pericardiectomy for constrictive pericarditis between 1997 and 2012. Demographic, comorbidity, operative, and outcome data were analyzed.

Thirty-six patients underwent pericardiectomy for constrictive pericarditis over 15 years. Etiologies included idiopathic (n = 20, 55.6%), postoperative (n = 11, 30.5%), postradiation (n = 3, 8.3%), and tuberculosis (n = 2, 5.6%). Total pericardiectomy was performed in 35 patients. The average preoperative cardiac index was 2.6 L/min/m(2) with a significant increase to 3.1 L/min/m(2) noted in the immediate postoperative period (p = 0.03). There were no perioperative mortalities. The 1-year, 5-year, 10-year, and 15-year survival rates were 97.2%, 94.6%, 86.5%, and 78.3%, respectively. On multivariate analysis, preoperative heart failure (hazard ratio 2.2, p = 0.06), elevated preoperative total bilirubin (>2.7 mg/dL, hazard ratio 6.8, p = 0.02), and elevated creatinine (>1.4 mg/dL, hazard ratio 3.1, p = 0.05) were risk factors for increased long-term mortality. Kaplan-Meier survival analysis showed a significant decrease in overall survival associated with postradiation etiology (p = 0.05).

Pericardiectomy can be performed with low mortality and immediate improvement in hemodynamics. Those patients with compromised cardiac output, abnormal hepatic or renal function, or with previous radiation therapy have reduced long-term survival.

Incompatibility between propericiazine oral solution and tea-based drink

Hirohito Ikeda, Erika Tsuji, Tomonori Matsubara, Miho Yukawa, Masao Fujisawa, Eiji Yukawa, Hatsumi AkiPMID: 22976331 DOI: 10.1248/cpb.c12-00116

Abstract

Here, we studied the incompatibility between an oral solution of propericiazine (PCZ), an antipsychotic drug, and various commercially available bottled tea-based drinks. When 0.5 mL of the PCZ oral solution (10 mg/mL) was mixed with 16.5 mL of a tea-based drink (such as green tea, oolong tea, and black tea), the residual PCZ content declined to approximately 50% in some mixed solutions. After mixing with other tea-based drinks, the residual PCZ content declined to approximately 30%, while in others, it changed very little. The residual PCZ content declined immediately after mixing with tea-based drinks, but the rate remained almost unchanged for the next 24 h. Furthermore, the pH of the mixture increased to 4.5-5.1 after the oral solution of PCZ (original pH 3.8) was diluted with various tea-based drinks. Afterwards, the pH did not change for 24 h. The mixture became cloudy immediately after diluting PCZ oral solution with tea-based drinks, and the insoluble substance gradually precipitated. In order to elucidate factors responsible for the decline in the content of PCZ, a (-)-epigallocatechin gallate solution, which is a main ingredient of green tea polyphenol, was mixed with the PCZ oral solution. After mixing, the residual PCZ content declined to approximately 60-75%. On the other hand, the content of PCZ did not decline when a (-)-epigallocatechin solution was mixed with the PCZ oral solution. The results from this study demonstrated that PCZ content was reduced after dilution in tea-based drinks because of the interaction between PCZ and polyphenol with a galloyl group in tea-based drinks.All is not lost: utilizing continuous remote ILR monitoring to diagnose syncope

Paul S G Hong, Rick A Veasey, Neil SulkePMID: 20132509 DOI: 10.1111/j.1540-8159.2009.02662.x

Abstract

A 63-year-old man with frequent unexplained syncope was implanted with a second generation remotely monitored implantable loop recorder for continuous electrocardiogram (ECG) monitoring. He had a subsequent syncopal episode and despite accidental destruction of his patient activator, vital ECG data from the event were transmitted wirelessly, enabling a cardiac arrhythmia to be excluded. This case highlights the benefit of remote monitoring in syncope assessment, as well as a transmission system that ensures prompt analysis of the ECG data and therefore rapid optimal patient management.[A current view on the history of atypical antipsychotics]

D S DanilovPMID: 28638038 DOI: 10.17116/jnevro20171175185-93